molecular formula C9H22Cl2N2O B587222 (4-Butyl-morpholin-2-yl)methylamine dihydrochloride CAS No. 141815-08-9

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride

Cat. No. B587222
CAS RN: 141815-08-9
M. Wt: 245.188
InChI Key: MOFYDPDORXNURG-UHFFFAOYSA-N
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Description

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride, also known as BMMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BMMC is a derivative of morpholine, an organic compound commonly used in the synthesis of pharmaceuticals and agrochemicals. BMMC has been studied for its potential role as a neurotransmitter and as a tool in the study of neurological disorders.

Mechanism of Action

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride acts as a selective agonist for the serotonin 5-HT7 receptor, which is known to be involved in regulating various physiological processes. Activation of the 5-HT7 receptor by (4-Butyl-morpholin-2-yl)methylamine dihydrochloride leads to the activation of intracellular signaling pathways, which ultimately leads to changes in cellular function. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have a high affinity for the 5-HT7 receptor, making it a useful tool in the study of this receptor.
Biochemical and Physiological Effects:
(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that (4-Butyl-morpholin-2-yl)methylamine dihydrochloride can modulate the release of various neurotransmitters, including dopamine and acetylcholine. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has several advantages for use in laboratory experiments. It is a selective agonist for the 5-HT7 receptor, making it useful for studying the function of this receptor. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is also relatively easy to synthesize and purify, making it accessible to researchers. However, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. One potential direction is the development of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to determine the long-term effects of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride and its potential toxicity. Finally, (4-Butyl-morpholin-2-yl)methylamine dihydrochloride could be used as a tool in the study of other G protein-coupled receptors and their associated signaling pathways.

Synthesis Methods

The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride involves the reaction of morpholine with butylamine in the presence of hydrochloric acid. The resulting product is purified through recrystallization to obtain the dihydrochloride salt form of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride. The synthesis of (4-Butyl-morpholin-2-yl)methylamine dihydrochloride is a straightforward process that can be easily scaled up for large-scale production.

Scientific Research Applications

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has been shown to act as a selective agonist for the serotonin 5-HT7 receptor, a G protein-coupled receptor that plays a role in regulating mood, cognition, and sleep. (4-Butyl-morpholin-2-yl)methylamine dihydrochloride has also been studied for its potential use as a tool in the study of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(4-butylmorpholin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-2-3-4-11-5-6-12-9(7-10)8-11;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFYDPDORXNURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCOC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butyl-morpholin-2-yl)methylamine dihydrochloride

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